![molecular formula C28H28N4O3 B2595190 N-(4-methoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251670-08-2](/img/structure/B2595190.png)
N-(4-methoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by functionalization to introduce the various substituents. The methoxybenzyl and methylphenyl groups could potentially be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The electrophilic aromatic substitution or nucleophilic aromatic substitution reactions could be used to further functionalize the molecule or to modify the existing substituents .Scientific Research Applications
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis
Research has demonstrated the synthesis of novel compounds, including N-substituted quinazolinones and thiazolidinones, showcasing the versatility in creating a range of biologically active molecules. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of these compounds. For example, the synthesis of nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating a 6-methylchromone moiety has been reported to screen for antimicrobial activity (Ibrahim et al., 2011).
Cytotoxic Activities
The potential of these compounds in cancer research has been investigated, with studies synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their relevance in developing cancer therapeutics (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-6-5-7-22(16-19)32-27(34)24-13-10-21(17-25(24)30-28(32)31-14-3-4-15-31)26(33)29-18-20-8-11-23(35-2)12-9-20/h5-13,16-17H,3-4,14-15,18H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVDTIPSYDATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)OC)N=C2N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide |
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